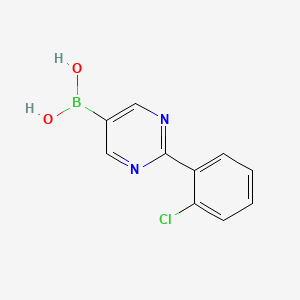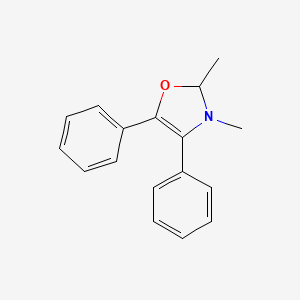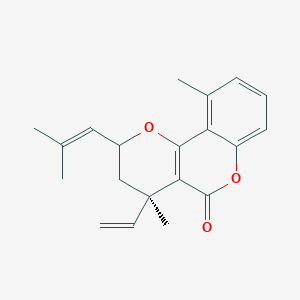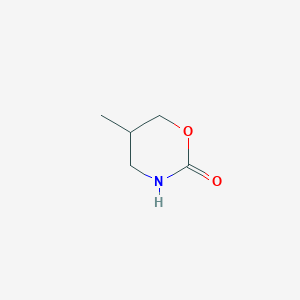![molecular formula C31H25F6N3S2 B14084060 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea is a compound known for its significant role in the field of organocatalysis. This compound, often referred to in scientific literature as Schreiner’s thiourea, is widely recognized for its ability to activate substrates and stabilize partially developing negative charges through explicit double hydrogen bonding .
Métodos De Preparación
. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, often facilitated by its thiourea moiety.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often involve modifications to the thiourea or aromatic rings .
Aplicaciones Científicas De Investigación
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea has a wide range of scientific research applications:
Biology: Its ability to form stable complexes with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
Mecanismo De Acción
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea exerts its effects involves the formation of hydrogen bonds with substrates. This interaction stabilizes transition states and lowers the activation energy of reactions. The molecular targets include carbonyl compounds, nitroolefins, and imines, among others. The pathways involved often include nucleophilic addition and substitution reactions facilitated by the thiourea moiety .
Comparación Con Compuestos Similares
Compared to other similar compounds, N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea stands out due to its unique trifluoromethyl groups, which enhance its electron-withdrawing capability and hydrogen-bonding strength. Similar compounds include:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Lacks the binaphthylamine derivative but shares the trifluoromethyl groups.
N,N’-Bis[3,5-dimethylphenyl]thiourea: Features methyl groups instead of trifluoromethyl, resulting in different electronic properties.
These comparisons highlight the distinct properties and applications of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea in various fields of research and industry.
Propiedades
Fórmula molecular |
C31H25F6N3S2 |
|---|---|
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea;sulfane |
InChI |
InChI=1S/C31H23F6N3S.H2S/c1-40(2)26-14-12-19-8-4-6-10-24(19)28(26)27-23-9-5-3-7-18(23)11-13-25(27)39-29(41)38-22-16-20(30(32,33)34)15-21(17-22)31(35,36)37;/h3-17H,1-2H3,(H2,38,39,41);1H2 |
Clave InChI |
OWWHUGSZGJWMNP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)
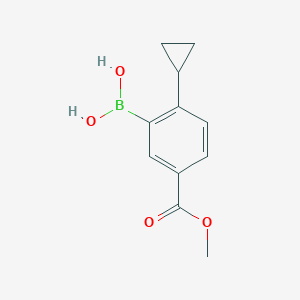
![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)
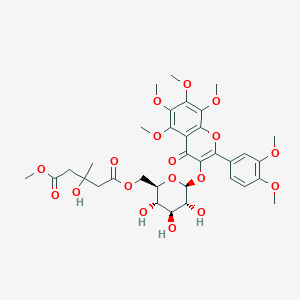
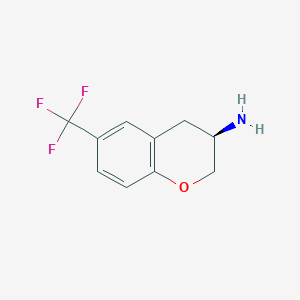
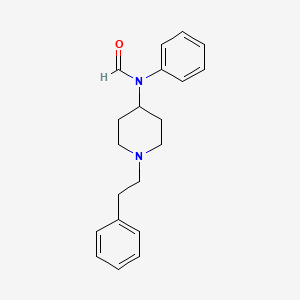
![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)
